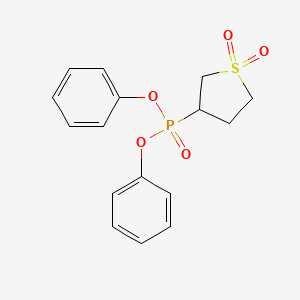
1-(4-chloro-2-nitrophenyl)-4-(4-methoxybenzoyl)piperazine
説明
1-(4-chloro-2-nitrophenyl)-4-(4-methoxybenzoyl)piperazine, also known as N-(4-chloro-2-nitrophenyl)-4-(4-methoxybenzoyl)piperazine (CNMP), is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C20H19ClN4O5.
作用機序
The mechanism of action of CNMP is not fully understood. However, it is known to interact with lipid bilayers and proteins, leading to changes in their properties. CNMP has been shown to bind to the hydrophobic regions of lipid bilayers, leading to changes in their fluidity and permeability. CNMP has also been shown to bind to proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
CNMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the breakdown of acetylcholine. CNMP has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. In addition, CNMP has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
CNMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, which makes it useful for studying protein-ligand interactions. However, CNMP has some limitations. It has a relatively low solubility in aqueous solutions, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the use of CNMP in scientific research. One direction is the development of new biosensors based on CNMP for the detection of various analytes. Another direction is the use of CNMP as a tool for studying the mechanism of action of various drugs. CNMP can also be used in the development of new drugs that target lipid bilayers and proteins. Finally, further studies are needed to fully understand the mechanism of action of CNMP and its potential therapeutic applications.
Conclusion:
In conclusion, CNMP is a widely used chemical compound in scientific research. Its synthesis method is well-established, and it has been used in various scientific research applications. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. CNMP has several advantages for lab experiments but also has some limitations. There are several future directions for the use of CNMP in scientific research, including the development of new biosensors and the use of CNMP as a tool for studying the mechanism of action of various drugs.
科学的研究の応用
CNMP has been used in various scientific research applications, including as a probe for studying the properties of lipid bilayers, as a fluorescent probe for studying protein-ligand interactions, and as a tool for studying the mechanism of action of various drugs. CNMP has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)18(23)21-10-8-20(9-11-21)16-7-4-14(19)12-17(16)22(24)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCRKYULNEGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3928593.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3928603.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3928617.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3928624.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)
![3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928633.png)

![3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928668.png)

![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3928707.png)